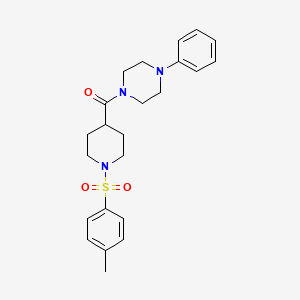

(4-Phenylpiperazin-1-yl)(1-tosylpiperidin-4-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3S/c1-19-7-9-22(10-8-19)30(28,29)26-13-11-20(12-14-26)23(27)25-17-15-24(16-18-25)21-5-3-2-4-6-21/h2-10,20H,11-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHXSZDRDOUEAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit acetylcholinesterase (ache), a key enzyme involved in the termination of impulse transmission at cholinergic synapses.

Biological Activity

The compound (4-Phenylpiperazin-1-yl)(1-tosylpiperidin-4-yl)methanone is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article will delve into its biological activity, focusing on its interactions with various receptors, therapeutic potentials, and related research findings.

Molecular Formula

- Chemical Formula : C₁₈H₂₃N₃O₂S

- Molecular Weight : 345.46 g/mol

1. Sigma Receptor Affinity

Recent studies have highlighted the compound's affinity for sigma receptors, particularly sigma receptor 1 (S1R) . Research indicates that derivatives based on piperidine and piperazine structures exhibit significant binding affinities to S1R, with a reported value of 3.2 nM for related compounds, suggesting a comparable efficacy to established drugs like haloperidol (2.5 nM) . This receptor is implicated in various neurological processes and may serve as a target for treating psychiatric disorders.

2. Anticancer Potential

The compound has been investigated for its potential in inhibiting SMYD proteins , which are associated with cancer progression. In particular, studies have shown that certain substituted piperidine compounds can effectively block SMYD3 and SMYD2 proteins, suggesting a therapeutic avenue for treating cancers responsive to these modifications .

3. Antimicrobial Activity

Investigations into the antimicrobial properties of related piperazine derivatives have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. These compounds have shown the ability to disrupt biofilms formed by these pathogens, enhancing the efficacy of immune responses .

Study on Sigma Receptor Ligands

A study focused on identifying ligands for sigma receptors reported that a related compound exhibited high affinity and acted as an agonist for S1R. The research utilized molecular docking simulations to elucidate the binding modes and interactions with key amino acids in the receptor . This study underscores the potential of these compounds in developing new therapeutic agents targeting sigma receptors.

Anticancer Activity Evaluation

In another investigation, substituted piperidine compounds were evaluated for their ability to inhibit SMYD proteins in cancer cell lines. The results indicated significant reductions in cell proliferation and induced apoptosis in treated cells, highlighting the therapeutic potential of these compounds in oncology .

Comparative Table of Biological Activities

| Activity Type | Compound | Target | Affinity/Effect |

|---|---|---|---|

| Sigma Receptor Binding | This compound | Sigma Receptor 1 | |

| Anticancer | Substituted Piperidine Derivatives | SMYD3, SMYD2 | Inhibitory effect observed |

| Antimicrobial | Piperazine Derivatives | Staphylococcus aureus | Biofilm disruption |

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent for neurological disorders. Its structural components suggest possible interactions with neurotransmitter systems.

Antidepressant Activity

Studies have explored the antidepressant potential of (4-Phenylpiperazin-1-yl)(1-tosylpiperidin-4-yl)methanone. In preclinical models, it has shown efficacy in reducing depressive-like behaviors, potentially through serotonergic pathways.

Case Study: Animal Models

In a study involving rodent models of depression, administration of the compound resulted in significant reductions in immobility time during forced swim tests, suggesting antidepressant-like effects. These findings align with the hypothesis that modulation of serotonin pathways can alleviate depressive symptoms.

Analgesic Properties

The compound's analgesic properties have also been investigated. Its ability to interact with pain pathways makes it a candidate for further research in pain management therapies.

Clinical Relevance

Preliminary studies indicate that this compound may offer analgesic effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) without the associated gastrointestinal side effects.

Data Tables and Comparative Analysis

| Application Area | Mechanism of Action | Research Findings |

|---|---|---|

| Antidepressant Activity | Modulation of serotonin receptors | Reduced immobility time in forced swim tests |

| Analgesic Properties | Interaction with pain pathways | Comparable efficacy to NSAIDs in pain relief |

| Neurological Disorders | Neurotransmitter system modulation | Potential therapeutic candidate for various disorders |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.